molecular formula C22H18N4O7S B2688357 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 302952-15-4

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2688357
CAS No.: 302952-15-4
M. Wt: 482.47
InChI Key: PDQVHBZMGDUBOP-UHFFFAOYSA-N
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Description

Structural Hybridization of Coumarin and Sulfonamide Pharmacophores

The molecular architecture of this compound (C$${20}$$H$${17}$$N$${4}$$O$${7}$$S, molecular weight 457.44 g/mol) integrates three critical domains (Figure 1):

  • Coumarin-3-carboxamide core : The 2-oxo-2H-chromene system provides planar aromaticity and hydrogen-bonding capacity via its lactone and carboxamide groups, facilitating interactions with hydrophobic enzyme pockets.
  • Sulfonamide linker : The -SO$$_2$$NH- group bridges the coumarin and pyrimidine moieties, serving as a hydrogen-bond donor/acceptor critical for CA active-site coordination.
  • 2,6-Dimethoxypyrimidine tail : This electron-rich heterocycle enhances solubility and confers selectivity for CA IX/XII over off-target isoforms through steric and electronic complementarity.

Table 1: Structural attributes of the hybrid compound

Component Role in Molecular Design Key Interactions
Coumarin-3-carboxamide Base scaffold for DNA intercalation and apoptosis induction π-π stacking with nucleic acids
Sulfonamide linker CA active-site anchoring via Zn$$^{2+}$$ coordination Hydrogen bonding with CA residues
2,6-Dimethoxypyrimidine Isoform selectivity modulator for CA IX/XII Hydrophobic packing with CA XII

The SMILES notation (COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C4C=CC=CC4=CC(=O)O3)OC) highlights methoxy groups at pyrimidine positions 2 and 6, which restrict rotational freedom and optimize binding to CA XII's truncated α-helix. X-ray crystallographic data for analogous compounds (COD 7234393) show a 95.6° β-angle in the coumarin core, favoring planar alignment with CA active sites.

Pharmacological Significance in Targeted Cancer Therapy

The compound’s design addresses two oncotherapeutic challenges:

  • Carbonic anhydrase isoform selectivity : Tumor-associated CA IX and XII regulate extracellular pH (pHe) to promote metastasis and chemoresistance. The 2,6-dimethoxypyrimidine group achieves 142-fold selectivity for CA XII (Ki = 5 nM) over CA II, surpassing acetazolamide’s 8.7-fold selectivity.
  • Dual-mode cytotoxicity : Beyond CA inhibition, the coumarin moiety induces mitochondrial apoptosis via caspase-3 activation (3.8-fold increase in HepG2 cells).

Table 2: Pharmacological profile of the hybrid compound

Parameter CA IX Inhibition (Ki, nM) CA XII Inhibition (Ki, nM) Apoptosis Induction (EC$$_{50}$$, μM)
Hybrid compound 21 ± 1.2 5 ± 0.8 8.4 ± 0.9
Acetazolamide (control) 26 ± 2.1 6 ± 1.1 >100

Data adapted from coumarin-sulfonamide SAR studies.

Mechanistically, the compound acidifies hypoxic tumor microenvironments by blocking CA-mediated bicarbonate transport, synergizing with its pro-apoptotic effects. In MCF-7 breast cancer models, analogs reduce viable cell counts by 78% at 10 μM through G$$0$$/G$$1$$ cell cycle arrest (p21 upregulation 4.2-fold). Molecular dynamics simulations predict a binding energy of -9.8 kcal/mol for CA XII, driven by sulfonamide-Zn$$^{2+}$$ coordination and coumarin stacking against Phe-131.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O7S/c1-31-19-12-18(24-22(25-19)32-2)26-34(29,30)15-9-7-14(8-10-15)23-20(27)16-11-13-5-3-4-6-17(13)33-21(16)28/h3-12H,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVHBZMGDUBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the chromene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrimidinyl Moiety: The final step involves coupling the intermediate with a pyrimidinyl derivative under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.

Conditions Outcome Yield Source
6N HCl, reflux, 12 hFormation of 2-oxo-2H-chromene-3-carboxylic acid72%
1M NaOH, ethanol, 80°C, 6 hPartial hydrolysis to sodium carboxylate55%

Mechanistic Insight : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate the amide, leading to hydroxide ion attack at the carbonyl carbon .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂-NH-) group participates in nucleophilic substitution reactions, particularly with amines or alcohols.

Reagents Product Conditions Yield Source
4-MethoxyphenethylamineN-(4-methoxyphenethyl)carboxamide derivativeEthanol, reflux, 6 h94%
Fluorinated aryl aminesThiourea derivativesDioxane, TEA, reflux80–92%

Key Observation : The sulfamoyl group’s electron-withdrawing nature enhances reactivity toward amines, forming stable urea or thiourea derivatives .

Esterification and Transesterification

The carboxamide can be converted to esters via transesterification, enabling solubility modulation.

Reagents Product Conditions Yield Source
Ethanol, H₂SO₄Ethyl 2-oxo-2H-chromene-3-carboxylateReflux, 1 h84%
Methanol, HClMethyl ester analogRT, 24 h68%

Note : Ester derivatives are often intermediates for further functionalization, such as coupling with sulfonamides .

Electrophilic Aromatic Substitution on the Chromene Core

The chromene ring undergoes halogenation or nitration at the electron-rich positions (C-6 or C-8).

Reagents Product Conditions Yield Source
Cl₂, FeCl₃6-Chloro derivativeDCM, 0°C, 2 h65%
HNO₃, H₂SO₄8-Nitro analog50°C, 4 h58%

Structural Impact : Halogenation enhances biological activity by increasing lipophilicity and target binding .

Pyrimidine Ring Functionalization

The dimethoxypyrimidine group undergoes demethylation or substitution reactions.

Reagents Product Conditions Yield Source
BBr₃, DCMHydroxypyrimidine derivative-78°C, 1 h89%
NH₃, MeOHAminopyrimidine analogSealed tube, 120°C, 8 h75%

Application : Demethylation generates hydroxyl groups for hydrogen bonding in enzyme inhibition .

Cross-Coupling Reactions

The chromene core participates in Suzuki-Miyaura couplings for aryl group introduction.

Catalyst Aryl Boronic Acid Product Yield Source
Pd(PPh₃)₄, K₂CO₃4-Fluorophenylboronic acid6-Aryl derivative62%

Significance : Couplings diversify the chromene scaffold for structure-activity relationship studies .

Reduction of the Chromene Carbonyl

The 2-oxo group is reducible to a hydroxyl or methylene group.

Reagents Product Conditions Yield Source
NaBH₄, MeOH2-Hydroxy chromeneRT, 2 h70%
LiAlH₄, THF2-Methylene chromeneReflux, 6 h55%

Utility : Reduction alters electronic properties, affecting bioavailability .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines through multiple mechanisms:

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide exhibits significant antiproliferative effects compared to standard chemotherapeutic agents.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains, which is crucial for developing new antibiotics.

Antimicrobial Activity Data

In vitro studies have demonstrated activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity highlights its potential use in treating bacterial infections.

Antiviral Potential

Research into the antiviral properties of this compound suggests it may inhibit viral replication. Preliminary studies indicate effectiveness against certain strains of viruses, potentially through interference with viral enzymes or host cell receptors.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
Compound AModerate anticancer activityDifferent substituents
Compound BAnticonvulsantAction on glutamate receptors
Compound CInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways that lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Sulfonamide Groups

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide
  • Key Difference : Replaces the coumarin carboxamide with a diphenylacetamide group.
  • Molecular weight (504.56 g/mol) is higher than the coumarin derivative, affecting pharmacokinetics .
  • Predicted Properties : Density (1.361 g/cm³) and pKa (~6.0) suggest moderate solubility in physiological conditions .
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide monosodium salt
  • Key Difference: Sodium salt form with an amino group instead of the coumarin-carboxamide.
  • Impact : Enhanced water solubility due to the ionic form, but reduced membrane permeability compared to the neutral carboxamide derivative .

Coumarin Derivatives with Varied Substituents

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Key Difference : Lacks the sulfamoyl-pyrimidine moiety; instead, a methoxyphenethyl group is attached.
  • Cytotoxic activity may differ due to altered target specificity .

Pyrimidine- and Pyridine-Based Sulfonamides

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide (CF7)
  • Key Difference : Pyrimidin-2-yl sulfamoyl group vs. 2,6-dimethoxypyrimidin-4-yl in the target compound.
  • Impact : The 2-yl substitution on pyrimidine may lead to steric hindrance, reducing binding efficiency compared to the 4-yl position. Methoxy groups in the target compound could enhance hydrogen bonding .
4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl Derivatives
  • Key Difference : Isoxazole ring instead of pyrimidine.
  • Impact : Isoxazole’s smaller size and different electronic properties may alter target selectivity and metabolic stability .

Cytotoxicity and Anticancer Potential

  • Target Compound : The coumarin-sulfamoyl-pyrimidine hybrid may exhibit dual mechanisms: coumarin-induced apoptosis and sulfonamide-mediated enzyme inhibition.
  • Analogues : shows that aryl substitutions (e.g., 4-methoxyphenyl) reduce cytotoxicity, suggesting the 2,6-dimethoxypyrimidine group in the target compound balances activity and toxicity .

Antimicrobial Activity

  • Sulfonamide Derivatives : Compounds like those in demonstrate antimicrobial effects via folate pathway inhibition. The coumarin moiety in the target compound could synergize with sulfonamide activity .

Physicochemical Properties

Property Target Compound N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Molecular Weight (g/mol) ~480 (estimated) 504.56 ~350 (estimated)
Key Functional Groups Coumarin, sulfamoyl, pyrimidine Diphenylacetamide, sulfamoyl, pyrimidine Coumarin, methoxyphenethyl
Solubility Moderate (predicted) Low (lipophilic) Moderate
pKa ~6.0 (predicted) ~6.0 (predicted) ~5.5 (estimated)

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene core, a sulfamoyl group, and a pyrimidine moiety. Its molecular formula is C22H19N5O7SC_{22}H_{19}N_{5}O_{7}S, with a molecular weight of approximately 453.54 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing pyrimidine and sulfamoyl groups can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell division and survival, such as protein kinases. This inhibition leads to apoptosis in cancer cells.
  • Case Studies : A study demonstrated that similar chromene derivatives showed enhanced activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the potential for this compound in breast cancer therapy .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity.

  • Efficacy Against Bacteria : Preliminary studies have indicated that the compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, possibly through inhibition of folate synthesis.
  • Research Findings : An investigation into sulfonamide derivatives revealed significant antibacterial activity against resistant strains of bacteria, highlighting the relevance of this compound in addressing antibiotic resistance .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Structural Feature Activity Impact
Sulfamoyl GroupEnhances antimicrobial activity
Chromene CoreContributes to antitumor efficacy
Dimethoxypyrimidine SubstituentIncreases selectivity towards cancer cells

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies : A derivative with similar structural features was tested in vivo and showed significant tumor reduction in xenograft models .
  • Antimicrobial Efficacy : Another study focused on sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, suggesting that modifications to the sulfamoyl group can enhance potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?

  • Methodology : Use a multi-step approach starting with sulfonylation of 4-aminophenyl derivatives followed by coupling with 2-oxo-2H-chromene-3-carboxylic acid. Optimize purity via recrystallization (ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm proton environments and carbon backbone.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (methanol/chloroform) and analyze with a Bruker D8 Venture diffractometer (Mo Kα radiation) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% deviation .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology :

  • In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays (CisBio Kinase Kit).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination via nonlinear regression.
  • Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity?

  • Methodology :

  • Analog Synthesis : Modify the pyrimidine (e.g., replace methoxy with halogens) and chromene moieties (e.g., introduce electron-withdrawing groups).
  • Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (PDB: 1M17 for kinases). Validate with MD simulations (GROMACS, 100 ns trajectories) .
  • Bioisosteric Replacement : Substitute sulfamoyl with phosphonate groups to assess solubility-bioactivity trade-offs .

Q. What strategies resolve contradictions in biological data across different experimental models?

  • Methodology :

  • Meta-analysis : Pool data from in vitro, ex vivo, and in vivo studies using R or Python to identify confounding variables (e.g., cell line heterogeneity, pharmacokinetic differences).
  • Dose-Response Refinement : Re-test ambiguous results with tighter concentration gradients (e.g., 0.1–100 µM in 0.5 log increments).
  • Orthogonal Assays : Confirm apoptosis via Annexin V/PI flow cytometry if MTT data conflict with caspase-3 activation assays .

Q. How can process control and simulation improve scalability of the synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Use Minitab to optimize reaction parameters (temperature, catalyst loading) via central composite design.
  • Continuous Flow Chemistry : Implement a microreactor system (Chemtrix Labtrix) for sulfonylation steps to enhance yield reproducibility.
  • PAT (Process Analytical Technology) : Integrate inline FTIR for real-time monitoring of intermediate formation .

Q. What advanced computational methods validate the compound’s mechanism of action?

  • Methodology :

  • QSAR Modeling : Develop partial least-squares (PLS) models using Volsurf+ descriptors to correlate structural features with bioactivity.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energies from MD trajectories.
  • Network Pharmacology : Use STRING database to map protein interaction networks and identify off-target effects .

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